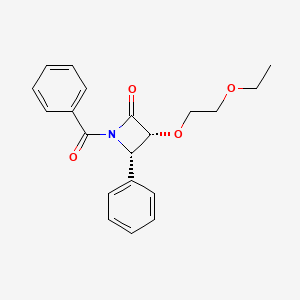
(3R,4S)-1-Benzoyl-3-(2-ethoxyethoxy)-4-phenylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-1-Benzoyl-3-(2-ethoxyethoxy)-4-phenylazetidin-2-one is a complex organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This particular compound is characterized by its unique stereochemistry, with the (3R,4S) configuration indicating the specific spatial arrangement of its atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-Benzoyl-3-(2-ethoxyethoxy)-4-phenylazetidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene. This step is crucial as it establishes the four-membered ring structure.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through an acylation reaction, where the azetidinone is treated with benzoyl chloride in the presence of a base such as pyridine.
Addition of the Ethoxyethoxy Group: The ethoxyethoxy group can be introduced through a nucleophilic substitution reaction, where the azetidinone is treated with an appropriate ethoxyethoxy halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step, as well as advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(3R,4S)-1-Benzoyl-3-(2-ethoxyethoxy)-4-phenylazetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could yield an alcohol or an alkane.
科学的研究の応用
(3R,4S)-1-Benzoyl-3-(2-ethoxyethoxy)-4-phenylazetidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections or cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies investigating the mechanisms of enzyme inhibition or protein-ligand interactions.
作用機序
The mechanism of action of (3R,4S)-1-Benzoyl-3-(2-ethoxyethoxy)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s normal function, leading to therapeutic effects such as the inhibition of bacterial growth or the induction of cancer cell death.
類似化合物との比較
Similar Compounds
(3R,4S)-1-Benzoyl-3-(2-methoxyethoxy)-4-phenylazetidin-2-one: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
(3R,4S)-1-Benzoyl-3-(2-ethoxyethoxy)-4-methylazetidin-2-one: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
(3R,4S)-1-Benzoyl-3-(2-ethoxyethoxy)-4-phenylazetidin-2-one is unique due to its specific stereochemistry and the presence of both benzoyl and ethoxyethoxy groups
特性
CAS番号 |
439813-58-8 |
|---|---|
分子式 |
C20H21NO4 |
分子量 |
339.4 g/mol |
IUPAC名 |
(3R,4S)-1-benzoyl-3-(2-ethoxyethoxy)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C20H21NO4/c1-2-24-13-14-25-18-17(15-9-5-3-6-10-15)21(20(18)23)19(22)16-11-7-4-8-12-16/h3-12,17-18H,2,13-14H2,1H3/t17-,18+/m0/s1 |
InChIキー |
AVCSTMXZMIAZIL-ZWKOTPCHSA-N |
異性体SMILES |
CCOCCO[C@@H]1[C@@H](N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCOCCOC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole]](/img/structure/B14256551.png)
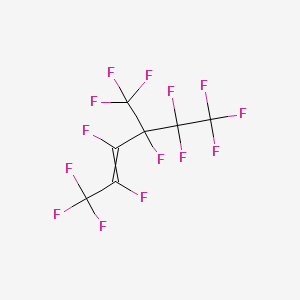
![3-[Bis(2,4,6-trimethylphenyl)phosphanyl]propanenitrile](/img/structure/B14256561.png)
![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)
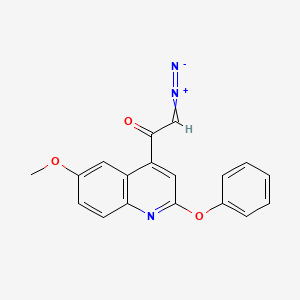
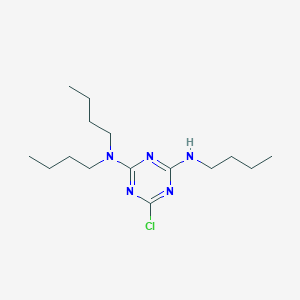
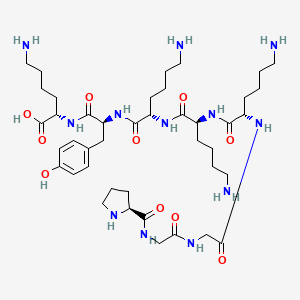
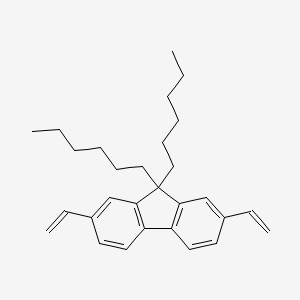
![7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro-](/img/structure/B14256613.png)
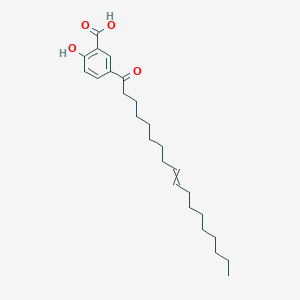
![Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]-](/img/structure/B14256620.png)
![2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B14256623.png)
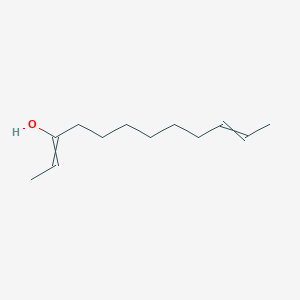
![Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]-](/img/structure/B14256626.png)
